4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a phenyl group
Scientific Research Applications
Chemistry
In chemistry, 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Mode of Action
It is known that thiazole derivatives can interact with their targets, such as matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins, leading to changes in cellular processes .
Biochemical Pathways
Given its potential anticancer activity, it may be inferred that it affects pathways related to cell growth and apoptosis .
Result of Action
Based on the potential anticancer activity of thiazole derivatives, it can be inferred that this compound may inhibit cell growth and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dioxane and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent reactions (MCRs) to improve efficiency and yield. These reactions are designed to be sustainable and cost-effective, often utilizing one-pot synthesis techniques to minimize waste and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-4-ol
- 4-(((pyridin-4-ylthio)methyl)piperidin-4-ol
- 4-(((pyridin-2-ylthio)methyl)piperidin-4-ol
Uniqueness
Compared to similar compounds, 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide stands out due to its unique combination of functional groups. The presence of the phenyl group and the carboxamide functionality enhances its potential for interactions with biological targets, making it a more versatile and potent compound for various applications.
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-13-11-22-17(18-13)23-12-14-7-9-20(10-8-14)16(21)19-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEGAHSZAQYBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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